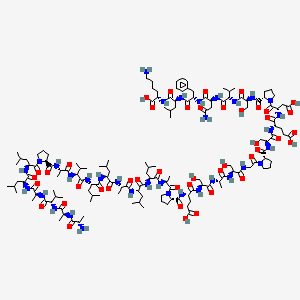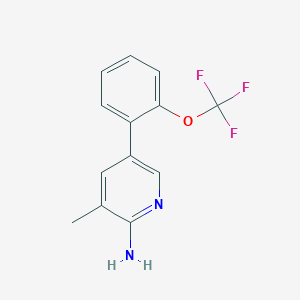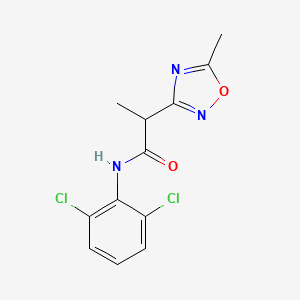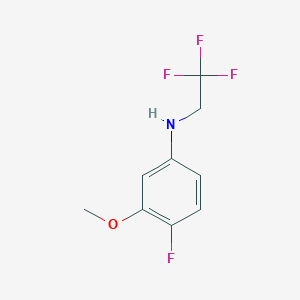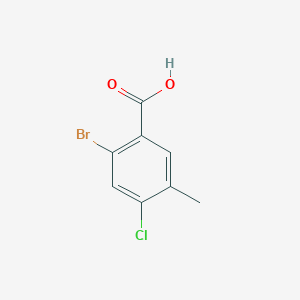
6-O-Malonylglycitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Malonylglycitin is a glycosyloxyisoflavone that is glycitin substituted by a malonyl group at position 6’'. It is a naturally occurring compound found in soybeans (Glycine max) and is part of the isoflavone family, which are known for their various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Malonylglycitin involves the malonylation of glycitin. This process typically uses malonyl-CoA as the acyl donor and isoflavone 7-O-glucosides as acceptors. The reaction is catalyzed by malonyl-CoA:flavonoid acyltransferases (MaTs), specifically GmMaT2 and GmMaT4 .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction from soybeans. The process involves the isolation of isoflavones from soybean extracts, followed by purification steps to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Malonylglycitin undergoes various chemical reactions, including:
Hydrolysis: The malonyl group can be hydrolyzed to yield glycitin.
Oxidation and Reduction: These reactions can modify the phenolic structure of the compound.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Major Products Formed
Hydrolysis: Glycitin and malonic acid.
Oxidation: Various oxidized derivatives of the isoflavone structure.
Reduction: Reduced forms of the isoflavone.
Applications De Recherche Scientifique
6-O-Malonylglycitin has several scientific research applications:
Chemistry: Used as a model compound to study isoflavone chemistry and reactions.
Biology: Investigated for its role in plant metabolism and interactions with the environment.
Medicine: Studied for its potential health benefits, including antioxidant, anticancer, and bone density-enhancing effects.
Industry: Used in the development of functional foods and nutraceuticals
Mécanisme D'action
6-O-Malonylglycitin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity.
Enzyme Inhibition: Inhibits enzymes like β-glucosidase, affecting carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Malonyldaidzin
- Malonylgenistin
- Glycitin
Uniqueness
6-O-Malonylglycitin is unique due to its specific malonylation at the 6’’ position, which imparts distinct biological activities and stability compared to its non-malonylated counterparts .
Propriétés
Formule moléculaire |
C15H22N2Na2O17P2 |
|---|---|
Poids moléculaire |
610.27 g/mol |
Nom IUPAC |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1 |
Clé InChI |
PKJQEQVCYGYYMM-KZFQHLAPSA-L |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
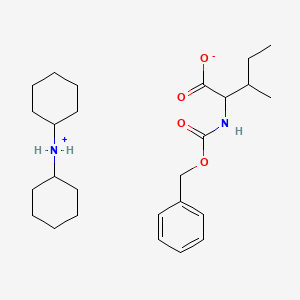
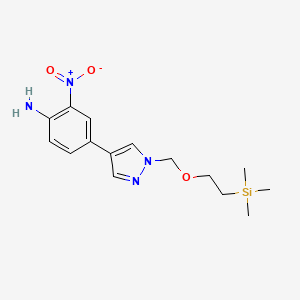
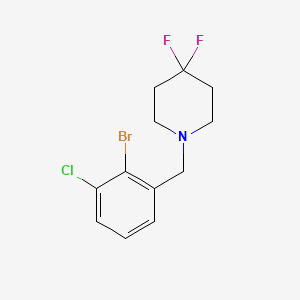
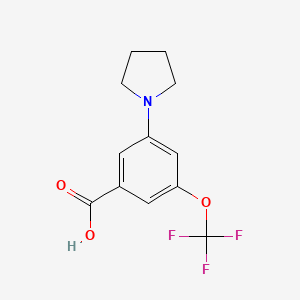
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)

